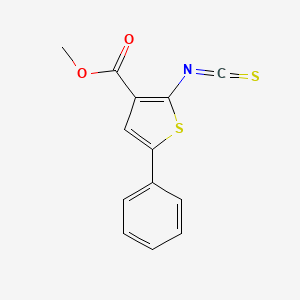
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as MBPPOC, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxazole family, which is a class of organic compounds that have a five-membered ring containing an oxygen and nitrogen atom. The synthesis method of MBPPOC is complex, but it has been successfully synthesized in laboratories using various techniques.
Scientific Research Applications
Arylpiperazine Derivatives: Disposition and Metabolism
Arylpiperazine derivatives, known for their clinical application in treating depression, psychosis, or anxiety, undergo extensive metabolism including CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines. These metabolites significantly distribute in tissues, including the brain, indicating the importance of studying their pharmacokinetic and pharmacodynamic properties for potential therapeutic applications (Caccia, 2007).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, a N-methyl piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, highlighting the potential of similar compounds in DNA interaction studies. Such compounds could serve as tools for chromosomal and nuclear staining, and as starting points for rational drug design (Issar & Kakkar, 2013).
CO2 Capture and Conversion
Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), exhibit significant CO2 capturing capabilities. The study of such materials could provide insights into environmental applications of similar compounds in reducing atmospheric CO2 levels (Mukhtar et al., 2020).
Corrosion Inhibition
Compounds such as tolyltriazole demonstrate effectiveness in inhibiting the corrosion of copper in various environments. This suggests potential applications of related compounds in materials science for protecting metals against corrosion (Walker, 1976).
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects. This highlights the potential medicinal applications of structurally or functionally related compounds (Kamal et al., 2015).
properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)21-25-19(15-24)23(30-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQFWBESNHFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

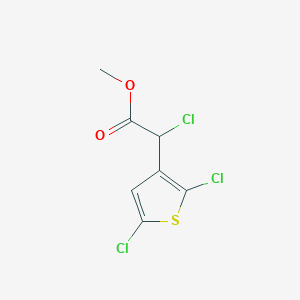

![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)




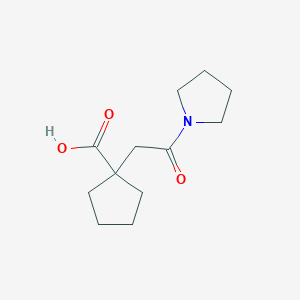
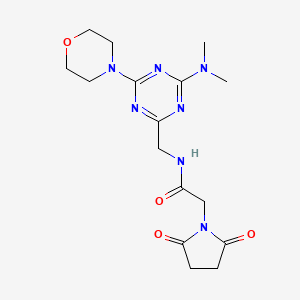

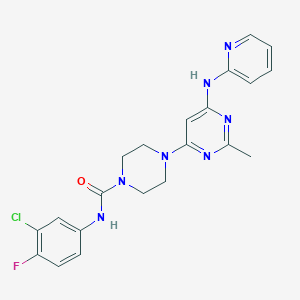
![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)
![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)
